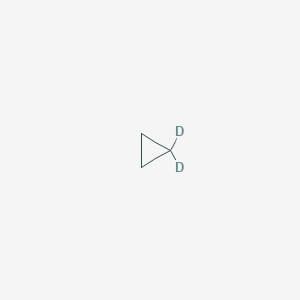

Cyclopropane-1,1-d2

Description

Significance of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions. oaepublish.comresearchgate.net By replacing a hydrogen atom with a deuterium (B1214612) atom, chemists can track the position of the label in the products, which helps in deducing the reaction pathway. researchgate.netrsc.org This is possible because isotopes of an element, while having nearly identical chemical reactivity, are distinguishable by their mass. researchgate.netunl.pt This mass difference is the basis of the kinetic isotope effect (KIE), where a bond to a heavier isotope (like the carbon-deuterium or C-D bond) is stronger and broken more slowly than a bond to a lighter isotope (the carbon-hydrogen or C-H bond). unl.pt Measuring the KIE provides crucial information about the rate-determining step of a reaction and the nature of the transition state. google.com Deuterium-labeled compounds are therefore invaluable for identifying reaction intermediates, distinguishing between proposed mechanisms, and understanding the intricate details of molecular transformations. researchgate.netrsc.org

Overview of Cyclopropane (B1198618) Ring Strain and Reactivity in Mechanistic Context

Cyclopropane is a molecule of significant interest due to its unique structure and high reactivity. cdnsciencepub.comunl.pt The three carbon atoms form an equilateral triangle, forcing the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° angle for sp³ hybridized carbons. rsc.org This deviation results in substantial angle strain. rsc.orgacs.org Additionally, the hydrogen atoms on adjacent carbons are in an eclipsed conformation, leading to torsional strain. acs.orgnih.gov The combination of these strains, estimated to be about 27.6 kcal/mol, weakens the C-C bonds, making them more susceptible to cleavage. nih.gov Consequently, cyclopropane and its derivatives readily undergo ring-opening reactions to relieve this strain, a characteristic that makes them useful synthons and fascinating subjects for mechanistic studies. rsc.orgcdnsciencepub.com

Historical Context of Deuterated Cyclopropane Studies

The use of deuterated compounds in scientific research dates back to the discovery of deuterium by Harold Urey in 1931. oaepublish.comdocbrown.info By the 1970s, the potential of using deuterium substitution to alter drug metabolism and study reaction mechanisms was well-established. docbrown.infospectrabase.comwiley-vch.de Early studies on cyclopropane isomerization laid the groundwork for understanding its thermal chemistry. researchgate.netroyalsocietypublishing.org The application of isotopic labeling to this system was a natural progression. For instance, selectively deuterated versions of 1-aminocyclopropanecarboxylic acid (ACC), a key intermediate in the biosynthesis of ethylene (B1197577) in plants, were synthesized to investigate the stereochemical course of metabolic transformations. researchgate.netunl.pt These pioneering studies demonstrated the utility of deuterated cyclopropanes in unraveling complex biological and chemical pathways.

Scope and Contributions of Research on Cyclopropane-1,1-d2

Research focusing on Cyclopropane-1,1-d2 and its substituted analogues, such as 1,1-dimethyl-2,2-d2-cyclopropane, has made specific and significant contributions to physical organic chemistry. acs.org These studies are designed to probe the intimate details of rearrangement reactions. By precisely placing two deuterium atoms on one carbon, researchers can follow the fate of this specific methylene (B1212753) group during isomerization. This has been instrumental in confirming or refuting the involvement of certain intermediates, such as carbenes, in thermal rearrangements. acs.org The analysis of deuterium distribution in the reaction products provides a clear picture of which bonds are broken and formed, offering unambiguous evidence for the operative reaction mechanism. acs.org Recent work on synthesizing trans-dual deuterated cyclopropanes highlights the continuing innovation and importance of such molecules in modern chemistry. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C3H6 |

|---|---|

Molecular Weight |

44.09 g/mol |

IUPAC Name |

1,1-dideuteriocyclopropane |

InChI |

InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2 |

InChI Key |

LVZWSLJZHVFIQJ-DICFDUPASA-N |

Isomeric SMILES |

[2H]C1(CC1)[2H] |

Canonical SMILES |

C1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopropane 1,1 D2

Regioselective and Stereoselective Deuteration Strategies

The creation of the 1,1-dideuteriocyclopropane unit necessitates synthetic methods that can control the placement of deuterium (B1214612) atoms with high precision.

Adaptation of Simmons-Smith Type Reactions for Deuterium Incorporation

The Simmons-Smith reaction, a cornerstone of cyclopropane (B1198618) synthesis, involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. masterorganicchemistry.comnrochemistry.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

A direct adaptation of this method for the synthesis of cyclopropane-1,1-d2 involves the use of deuterated diiodomethane (CD₂I₂). The reaction proceeds via the formation of a deuterated zinc carbenoid, (iodomethyl-d2)zinc iodide (ICD₂ZnI), which then adds to the double bond of an alkene to yield the 1,1-dideuteriocyclopropane. This method has been successfully employed for the cyclopropanation of various alkenes, achieving good yields, typically in the range of 70-75%, although it requires stringent anhydrous conditions to prevent deactivation of the zinc reagent.

Table 1: Simmons-Smith Cyclopropanation Using a Deuterated Reagent

| Reagent | Role | Impact on Yield |

| CD₂I₂ | Deuterated methylene (B1212753) source | Essential for deuterium incorporation |

| Zn-Cu couple | Carbenoid formation | Yields of 70-75% are achievable |

| Alkene | Substrate | Wide scope, stereochemistry is preserved |

Deuterium-Specific Carbenoid and Metal-Carbene Additions to Alkenes

Metal-catalyzed cyclopropanation reactions using diazo compounds are a powerful alternative for constructing cyclopropane rings. These reactions often employ rhodium or copper catalysts to generate a metal-carbene intermediate, which then reacts with an alkene. univasf.edu.brresearchgate.net

For the synthesis of cyclopropane-1,1-d2, deuterated diazomethane (B1218177) (CD₂N₂) serves as the key precursor. bac-lac.gc.calibretexts.org While diazomethane itself is toxic and explosive, safer methods for its in situ generation from precursors like N-methyl-N-nitrosourea are available. researchgate.net The deuterated analogue, CD₂N₂, can be prepared and used in rhodium-catalyzed reactions with alkenes to afford 1,1-dideuteriocyclopropanes. bac-lac.gc.ca The reaction's stereospecificity is generally high, preserving the geometry of the starting alkene. libretexts.org

Deuterium labeling experiments in rhodium(III)-catalyzed cyclopropanations have also been used to probe reaction mechanisms, indicating the formation of cyclopropane rings through migratory insertion and cyclization pathways. nih.gov

Cyclodialkylation Approaches Utilizing Deuterated Precursors

The cyclodialkylation of active methylene compounds, particularly malonic esters, is a classic and effective method for synthesizing cyclopropane-1,1-dicarboxylates. google.comorgsyn.org This reaction typically involves the treatment of a dialkyl malonate with 1,2-dihaloethane in the presence of a base. orgsyn.org

To generate a 1,1-dideuterated cyclopropane ring using this approach, one can envision two primary strategies: the use of a deuterated malonate or a deuterated dihaloethane. The more direct approach involves the reaction of a standard dialkyl malonate with 1,2-dibromoethane-1,1,2,2-d4 (BrCD₂CD₂Br). While this would lead to a 2,3-dideuterated cyclopropane, the synthesis of cyclopropane-1,1-d2 derivatives via this general strategy would necessitate starting with a deuterated active methylene precursor. For instance, reacting diethyl malonate-d₂ with 1,2-dibromoethane (B42909) under basic conditions would lead to the formation of diethyl cyclopropane-1,1-dicarboxylate-2,2-d₂. The synthesis of the target compound, cyclopropane-1,1-d2, would require a different precursor strategy.

A more direct route to 1,1-dideuterated cyclopropane derivatives involves the cyclization of a precursor already containing the C-d₂ unit. For example, the reaction of a malonate with a deuterated 1,3-dihalo-propane derivative where the central methylene is deuterated could be envisioned.

Intramolecular Cyclopropanation with Deuterium Labeling

Intramolecular cyclopropanation reactions offer a high degree of stereocontrol and are powerful tools in the synthesis of complex cyclic systems. ethz.ch These reactions can be initiated by various means, including transition metal catalysis. Deuterium labeling is frequently used in these systems as a mechanistic probe to understand the reaction pathways. univasf.edu.brnih.gov

For example, rhodium(I)-catalyzed cyclization of allenynes has been shown to proceed via a rate-determining C-H bond cleavage, which initiates the cyclopropanation. univasf.edu.br By using a substrate with deuterium at the position of C-H activation, the mechanism can be confirmed, and this strategy can be adapted for the specific synthesis of deuterated cyclopropanes. An intramolecular Simmons-Smith reaction on a molecule containing both an alkene and a deuterated methylene iodide tethered by a suitable chain could also be a viable, though complex, route. ethz.ch

Synthesis of Complex Deuterated Cyclopropane-1,1-d2 Derivatives

The methodologies described above can be applied to the synthesis of more complex molecules containing the cyclopropane-1,1-d2 moiety.

Preparation of 1,1-dideuterated Cyclopropane Dicarboxylates

The synthesis of 1,1-dideuterated cyclopropane dicarboxylates is a key step toward more functionalized derivatives. A highly effective method is the reaction of an alkene with a deuterated diazomalonate in the presence of a rhodium catalyst. For example, the reaction of an alkene with dimethyl diazomalonate-d₂ (prepared from deuterated dimethyl malonate) would yield dimethyl 2-substituted-cyclopropane-1,1-dicarboxylate-3,3-d₂.

Alternatively, building upon the cyclodialkylation strategy, one could react diethyl malonate with a deuterated 1,2-dihaloethane. For example, using 1,2-dibromoethane-d4 (B144223) with diethyl malonate under basic conditions, such as with potassium carbonate in DMF, would yield diethyl cyclopropane-2,2,3,3-tetracarboxylate. google.comgoogle.com To achieve 1,1-dideuteration on the cyclopropane ring itself, one would need to start with a malonate that is deuterated at the central carbon, i.e., diethyl malonate-d₂. The reaction of diethyl malonate-d₂ with 1,2-dibromoethane would yield diethyl 2,2-dideuteriocyclopropane-1,1-dicarboxylate.

A well-established procedure for the non-deuterated analogue involves the reaction of diethyl malonate with 1,2-dibromoethane and sodium hydroxide (B78521) in the presence of a phase-transfer catalyst, which simultaneously effects cyclization and saponification to yield cyclopropane-1,1-dicarboxylic acid. orgsyn.org Adapting this for the deuterated version would involve starting with diethyl malonate-d₂.

Table 2: Representative Synthesis of Cyclopropane-1,1-dicarboxylic Acid orgsyn.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield |

| Diethyl malonate | 1,2-Dibromoethane | 50% NaOH (aq) / Benzyltriethylammonium chloride | Cyclopropane-1,1-dicarboxylic acid | 66-73% |

This procedure can be conceptually adapted for the synthesis of the 2,2-dideuterated analogue by starting with the appropriately labeled malonic ester. Subsequent transformations of the resulting dicarboxylate can provide access to a wide range of complex cyclopropane-1,1-d2 derivatives.

Deuterium Labeling in Organometallic Cyclopropanation Reactions

Organometallic reagents and catalysts are pivotal in modern cyclopropane synthesis, and the incorporation of deuterium at the C1 position is often achieved by employing a deuterated methylene source. These labeling studies have been instrumental in confirming reaction mechanisms. unimi.it

One of the most classic and direct methods for creating a 1,1-dideuteriocyclopropane is the Simmons-Smith reaction . This reaction involves an organozinc carbenoid, which is typically generated from diiodomethane and a zinc-copper couple. masterorganicchemistry.comwikipedia.org To produce cyclopropane-1,1-d2, commercially available diiodomethane-d2 (B98493) (CD₂I₂) is used in place of its protio-analogue. The reaction proceeds via the formation of an organozinc intermediate, (iodomethyl-d2)zinc iodide (ICD₂ZnI), which then delivers the CD₂ unit to an alkene in a concerted, stereospecific manner, preserving the geometry of the original double bond. masterorganicchemistry.comwikipedia.orgwiley-vch.de A common modification, known as the Furukawa modification, utilizes diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, which can enhance reactivity. wikipedia.orgmdpi.com

Transition metal-catalyzed reactions using deuterated diazo compounds also serve as a powerful route. Catalysts based on rhodium, ruthenium, copper, and cobalt are widely used for the decomposition of diazoacetates to form metal-carbene intermediates, which then add to olefins. acs.orgnih.gov While less common for synthesizing the parent cyclopropane-1,1-d2, the use of deuterated diazo compounds is a key strategy for mechanistic investigations in more complex systems.

More recently, photocatalytic methods have emerged as a mild and efficient strategy. A notable example involves a Vitamin B12-photocatalyzed approach that uses deuterated dichloromethane (B109758) (CD₂Cl₂) as the methylene source for the cyclopropanation of electron-deficient alkenes. chemrxiv.orgresearchgate.netresearchgate.net Under irradiation with visible light, this system generates a deuterated radical intermediate that leads to the formation of the D₂-cyclopropyl product with high chemoselectivity. chemrxiv.orgresearchgate.net

Table 1: Selected Organometallic and Photocatalytic Methods for 1,1-Dideuteriocyclopropanation

| Method | Deuterium Source | Catalyst/Reagent | Alkene Substrate | Key Features |

|---|---|---|---|---|

| Simmons-Smith Reaction | Diiodomethane-d₂ (CD₂I₂) | Zn-Cu couple or Et₂Zn | General Alkenes | Stereospecific; classic method. masterorganicchemistry.commdpi.com |

| Transition-Metal Catalysis | Deuterated Diazo Compounds | Rh(II), Ru(II), Cu(I) Complexes | Styrenes, Electron-Rich Olefins | Primarily for mechanistic studies. acs.orgnih.gov |

| Vitamin B12 Photocatalysis | Dichloromethane-d₂ (CD₂Cl₂) | Vitamin B₁₂, Zn, NH₄Cl | Electron-Deficient Alkenes | Mild conditions; radical mechanism. chemrxiv.orgresearchgate.net |

Approaches to Donor-Acceptor Cyclopropanes with Geminal Deuterium Substitution

Donor-acceptor cyclopropanes (DACs) are highly valuable synthetic intermediates characterized by vicinal substitution with electron-donating (D) and electron-withdrawing (A) groups. researchgate.netotago.ac.nz This substitution pattern activates the cyclopropane ring for a variety of transformations. The synthesis of DACs with a geminal deuterium pair (C(D)₂) at the remaining carbon requires specific strategies, most notably the cycloalkylation of deuterated active methylene compounds. researchgate.net

The cornerstone of this approach is the reaction of a 1,2-dihaloalkane with a C-H acidic compound where the acidic protons have been replaced by deuterium. researchgate.netgoogle.com The most common substrates are malonic esters. For instance, diethyl malonate can be readily deuterated at the central methylene position by treatment with a base in the presence of deuterium oxide (D₂O). The resulting diethyl malonate-d₂ can then be treated with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) and a strong base. stackexchange.comgoogle.com The reaction proceeds via a double nucleophilic substitution: the first deprotonation of the deuterated malonate generates a carbanion that displaces one halide, and a second, intramolecular Sₙ2 reaction after another deprotonation closes the ring, thereby forming a cyclopropane-1,1-dicarboxylate with the CD₂ group intact. researchgate.netstackexchange.com This method has been successfully used to stereoselectively produce deuterated 2-phenylcyclopropane-1,1-dicarboxylates. researchgate.net

This cycloalkylation strategy is versatile and has been a foundational method for creating substituted cyclopropanes since the 19th century. researchgate.netgoogle.com The use of potassium carbonate in solvents like dimethylformamide is also an effective system for this transformation. google.com

Table 2: Synthesis of Gem-Dideuterated Donor-Acceptor Cyclopropanes via Cycloalkylation

| Deuterated Precursor | Alkylating Agent | Base/Conditions | Product Type |

|---|---|---|---|

| Diethyl malonate-d₂ | 1,2-Dibromoethane | Sodium ethoxide | Diethyl cyclopropane-1,1-d₂-2,2-dicarboxylate |

| Dimethyl malonate-d₂ | 1-Bromo-2-chloroethane | Potassium carbonate / DMF | Dimethyl cyclopropane-1,1-d₂-2,2-dicarboxylate |

| Deuterated Cyanoesters | 1,2-Dihaloalkanes | Strong Base | Donor-Acceptor Cyclopropanes with cyano groups |

Elucidation of Molecular Structure and Dynamics Through Advanced Spectroscopic Techniques

High-Resolution Microwave Spectroscopy for Structural Refinement

Microwave spectroscopy provides highly accurate data on the rotational energy levels of molecules, from which precise geometric structures and electronic properties can be determined. For Cyclopropane-1,1-d2, this technique has been instrumental in refining its molecular structure.

The microwave spectrum of Cyclopropane-1,1-d2 has been observed in the frequency region from 320 to 400 GHz. An analysis of 64 a-type R-branch transitions using a least-squares method yielded precise values for the rotational and centrifugal distortion constants. These constants are essential for accurately describing the rotational motion of the molecule, accounting for the small structural distortions that occur at high rotational speeds.

| Constant | Value (MHz) |

|---|---|

| A | 18835.662(18) |

| B | 16370.2703(70) |

| C | 11409.2285(67) |

| ΔJ | 0.011246(12) |

| ΔJK | 0.005087(35) |

| ΔK | 0.00706(12) |

| δJ | 0.0030280(79) |

| δK | 0.005561(27) |

Table 1: Rotational and Centrifugal Distortion Constants of Cyclopropane-1,1-d2. The values in parentheses represent three standard errors.

By combining the rotational constants of Cyclopropane-1,1-d2 with those of normal cyclopropane (B1198618) (C₃H₆) and fully deuterated cyclopropane (C₃D₆), and after correcting for harmonic terms, a precise average molecular structure (rz) was derived. This analysis revealed the subtle changes in bond lengths and angles caused by the deuterium (B1214612) substitution.

A key finding is the deuterium isotope effect on the carbon-hydrogen bond length. The rz(C–H) bond was found to be slightly longer than the rz(C–D) bond by 0.00029(16) Å. This is a well-known quantum mechanical effect where the heavier deuterium atom has a lower zero-point vibrational energy, leading to a slightly shorter average bond length compared to the C-H bond. Furthermore, an equilibrium structure was estimated by accounting for anharmonic vibrational contributions, providing a picture of the molecule at its vibrational ground state.

| Parameter | Average Structure (rz) Value |

|---|---|

| r(C–C) | 1.5157(23) Å |

| r(C–H) | 1.0797(34) Å |

| θ(HCH) | 115.47(38)° |

| r(C–H) - r(C–D) | 0.00029(16) Å |

Table 2: Average Structural Parameters of Cyclopropane derived from isotopic data. Values in parentheses are the standard deviation of the fit.

Vibrational Spectroscopy for Deuterium-Induced Modes and Force Field Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The substitution of hydrogen with deuterium in Cyclopropane-1,1-d2 leads to predictable changes in its vibrational spectrum. Due to the increased mass of deuterium compared to hydrogen, the vibrational frequencies of modes involving the movement of these atoms are lowered. Specifically, C-D stretching and bending vibrations occur at significantly lower wavenumbers than the corresponding C-H vibrations.

While a detailed vibrational analysis specifically for Cyclopropane-1,1-d2 is not extensively documented in the surveyed literature, the principles are well-established. For instance, studies on related deuterated molecules like cyclopropene-1,2-d2 have successfully assigned fundamental vibrations based on observed frequency shifts upon deuteration.

Force field analysis involves creating a theoretical model of the forces between atoms in a molecule to calculate its vibrational frequencies. By developing a force field for cyclopropane and its isotopologues, researchers can predict the vibrational spectra and refine the understanding of intramolecular forces. Lennard-Jones (LJ) force field parameters have been proposed for cyclic alkanes, including cyclopropane, by optimizing them against experimental data like vapor pressure and saturated liquid density. Such force fields are crucial for accurately simulating the molecule's dynamic behavior.

Advanced Nuclear Magnetic Resonance Spectroscopic Probes for Elucidating Dynamics and Exchange Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For Cyclopropane-1,1-d2, deuterium (²H) NMR is particularly insightful for positional analysis and studying dynamic processes.

Deuterium NMR can unambiguously confirm the position of deuterium atoms within a molecule. For Cyclopropane-1,1-d2, a ²H NMR spectrum would show a signal corresponding to the deuterons attached to the C1 carbon, confirming the success of the isotopic labeling. The chemical shift of this signal provides information about the electronic environment of the C-D bond.

Furthermore, ²H NMR is an excellent technique for studying dynamic processes such as isotopic scrambling, where atoms exchange positions within or between molecules. While specific studies on deuterium scrambling in stable Cyclopropane-1,1-d2 under typical NMR conditions are not prominent, the technique is central to investigating reaction mechanisms where such scrambling might occur. For example, in reactions involving intermediates or transition states where bonds are broken and reformed, the final distribution of deuterium could be analyzed by ²H NMR to elucidate the reaction pathway. Studies on gas-phase hydrogen-deuterium (H/D) exchange reactions in cyclopropane derivatives have shown that such scrambling processes are fundamental to their reactivity.

The synthesis of specifically labeled compounds like Cyclopropane-1,1-d2 requires precise control over the incorporation and distribution of deuterium. NMR spectroscopy is the primary tool for verifying the outcome of these synthetic procedures. Following a synthesis, ¹H NMR can show the disappearance of signals from the protons that have been replaced, while ²H NMR will show a signal for the newly incorporated deuterons.

Modern synthetic chemistry has developed various strategies for the selective incorporation of deuterium. These methods often utilize deuterium oxide (D₂O) as the deuterium source in reactions catalyzed by acids, bases, or metals. For instance, recent research has demonstrated novel methods for synthesizing trans-dual deuterated cyclopropanes through photoredox synergistic deuteration with D₂O. Such advancements allow for the creation of a wide array of specifically deuterated isotopologues, whose precise structures are confirmed by spectroscopic techniques, including NMR.

Ring-Opening Reactions with Deuterium Labeling

The ring-opening of gem-dibromocyclopropanes can be promoted by bases, and deuterium labeling has been instrumental in elucidating the mechanisms of these reactions. nih.govacs.org In the presence of a nucleophilic base, ring-fused gem-dibromocyclopropanes derived from D-glycals undergo ring-opening to form 2-deoxy-2-(E-bromomethylene)glycosides. nih.govacs.org

Mechanistic studies, including both experimental and theoretical approaches, suggest that the reaction begins with an alkoxide-induced elimination of HBr from the gem-dibromocyclopropane to yield a bromocyclopropene intermediate. nih.govacs.org This is followed by ring-opening to a zwitterionic intermediate (an oxocarbenium cation/vinyl carbanion), which then undergoes nucleophilic addition and protonation to give the final bromoalkene product. nih.govacs.org

Deuterium labeling studies using deuterated solvents have been employed to identify the source of the proton in the final protonation step. nih.govacs.org These experiments have shown that there are two competing proton sources: the alcohol co-solvent and the molecule of alcohol that is generated during the initial deprotonation step. nih.govacs.org

In a different system, the hydrodehalogenation of 1,1-dibromocyclopropanes to monobromocyclopropanes can be promoted by Grignard reagents in the presence of titanium compounds. researchgate.net Labeling studies in this reaction have shown that the hydrogen atom introduced into the cyclopropane ring does not originate from the α- or β-positions of the Grignard reagent. researchgate.net When the reduction is carried out with phenethylmagnesium bromide in d8-tetrahydrofuran, the resulting monobromides contain deuterium. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1-Dimethyl-2,2-d2-cyclopropane |

| 1,1-dimethylcyclopropane |

| 1-¹³C-2,2,3,3-d₄-cyclopropane |

| 1-bromocyclopropanes |

| 1-silylmethyl-2-vinylcyclopropanes |

| 1,1-dibromo-2,2-dimethylcyclopropane |

| 1,1-dimethyl-2-vinylcyclopropane |

| 2-deoxy-2-(E-bromomethylene)glycosides |

| 2-methyl-1-butene |

| 2-methyl-2-butene |

| 3-methyl-1-butene (B165623) |

| Acetic acid (AcOD) |

| Bromoalkene |

| Bromocyclopropene |

| cis-2-methylhexa-1,4-diene |

| Cyclopropane-1,2-d2 |

| D-glycals |

| Ethylmagnesium bromide |

| Gem-dibromocyclopropanes |

| Isobutylcarbene |

| Phenethylmagnesium bromide |

| Propene |

| Spiro[4.4]nonatriene |

| tert-Butylcarbene |

| Tetrahydrofuran (d8) |

| Trimethylene |

Nucleophilic Ring-Opening of Donor-Acceptor Cyclopropanes

The ring-opening of donor-acceptor (D-A) cyclopropanes is a fundamental transformation in organic synthesis, providing access to a variety of functionalized acyclic compounds. dokumen.pub The "push-pull" nature of these systems, with an electron-donating group and an electron-acceptor group vicinally substituted on the cyclopropane ring, polarizes the C-C bond and facilitates nucleophilic attack. d-nb.info This activation is often enhanced by the use of Lewis acids. d-nb.infosioc-journal.cn

A general method for the ring-opening of various donor-acceptor cyclopropanes involves the use of the azide (B81097) ion in an SN2-like reaction. This process is characterized by its high regioselectivity and stereospecificity, where the nucleophile attacks the more substituted C2 atom of the cyclopropane, leading to a complete inversion of configuration at this center. researchgate.net DFT calculations have supported the SN2 mechanism for this transformation. researchgate.net

In some cases, the activation of D-A cyclopropanes can be achieved under basic, metal-free conditions. rsc.org For instance, 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates undergo ring-opening through a homo-Michael addition of nucleophiles like nitro compounds. rsc.org This is facilitated by fluoride-induced desilylation, which increases the electron-donating ability of the aryl group and promotes the formation of a p-quinone methide intermediate that subsequently reacts with nucleophiles. rsc.org

| Reactant Type | Nucleophile | Conditions | Key Feature |

| Donor-Acceptor Cyclopropanes | Azide ion | SN2-like | High regioselectivity and stereospecificity. researchgate.net |

| 2-(p-Siloxyaryl)cyclopropane-1,1-dicarboxylates | Nitro compounds, malonates, etc. | Basic, metal-free (TBAF) | Fluoride-induced desilylation activates the ring. rsc.org |

Metal-Catalyzed Ring-Opening C-C Activation and Difunctionalization

Transition metals are effective in activating the strained C-C bonds of cyclopropanes, a process with significant implications for organic synthesis. wikipedia.org This C-C bond activation often proceeds via oxidative addition of the metal into a C-C bond, forming a metallacyclobutane intermediate. wikipedia.org

A notable application is the cross-coupling of cyclopropyl (B3062369) ketones with organozinc reagents and chlorotrimethylsilane, catalyzed by nickel. nih.govresearchgate.net This reaction results in 1,3-difunctionalized, ring-opened products. nih.govresearchgate.net Mechanistic studies indicate that cooperation between a redox-active terpyridine (tpy) ligand and the nickel atom is crucial for the C-C bond activation step. nih.govresearchgate.net The reduced (tpy•–)NiI species is proposed to activate the C-C bond through a concerted, asynchronous ring-opening transition state. nih.govresearchgate.net

The difunctionalization of C(sp³)–C(sp³) bonds is a powerful synthetic strategy. nih.gov While methods for the ring-opening of donor-acceptor cyclopropanes are well-established, the 1,3-difunctionalization of monosubstituted cyclopropanes is more challenging. d-nb.info However, catalytic methods for the ring-opening 1,3-oxidation of substituted cyclopropanes using aryl iodide catalysts have been developed, yielding products like 1,3-difluorides, 1,3-diols, and 1,3-amino alcohols. nih.gov

| Catalyst System | Substrate | Reactants | Product Type |

| Nickel/terpyridine | Cyclopropyl ketones | Organozinc reagents, chlorotrimethylsilane | 1,3-difunctionalized ring-opened products. nih.govresearchgate.net |

| Aryl iodide | Substituted cyclopropanes | mCPBA, HF-pyridine | 1,3-difluorination products. nih.gov |

Reactions with Reactive Species and Atom Insertion Mechanisms

The reactions of electronically excited singlet oxygen atoms, O(¹D), with hydrocarbons are of significant interest in atmospheric and combustion chemistry. scispace.comacs.org These reactions often proceed via insertion into C-H or C-C bonds with little to no energy barrier. acs.org

In the reaction of O(¹D) with cyclopropane, multiple reaction pathways have been observed. academictree.orgresearchgate.net A particularly noteworthy channel is the formation of formaldehyde (B43269) (H₂CO) and ethene (C₂H₄). researchgate.net The observation of these products provides strong evidence for the insertion of the oxygen atom into a C-C bond of the cyclopropane ring, leading to a short-lived oxetane (B1205548) intermediate. researchgate.net This C-C insertion pathway competes with the more commonly observed C-H insertion pathway. scispace.comresearchgate.net Quantum chemical calculations have shown that the energy of the oxetane intermediate is significantly lower than the initial reactants. researchgate.net

| Reaction | Pathway | Intermediate | Products |

| O(¹D) + Cyclopropane | C-C Insertion | Oxetane | H₂CO + C₂H₄. researchgate.net |

| O(¹D) + Cyclopropane | C-H Insertion | Excited alcohol | Various radical and molecular products. scispace.com |

The reaction of ground electronic state carbon atoms, C(³Pj), with cyclopropane exhibits unusual reactivity. nih.gov While saturated C-C bonds are generally unreactive towards C(³Pj), the "banana" bonds of cyclopropane show reactivity more akin to unsaturated C-C bonds. nih.gov

Crossed molecular beam experiments and electronic structure calculations have shown that the reaction proceeds primarily through the insertion of the carbon atom into a C-C bond of cyclopropane. nih.govdigitellinc.com This insertion occurs over a very small energy barrier (2 kJ mol⁻¹) after the formation of a van der Waals complex. nih.gov C-H bond insertion is also possible but has a slightly higher barrier (5 kJ mol⁻¹). nih.gov The reaction leads to the formation of C₄H₅ radical products plus a hydrogen atom. nih.govdigitellinc.com These resonance-stabilized radicals are considered important precursors in the formation of the first aromatic rings in environments like planetary atmospheres and circumstellar envelopes. digitellinc.com

| Reactant | Insertion Pathway | Energy Barrier | Key Finding |

| C(³Pj) + Cyclopropane | C-C "banana" bond | 2 kJ mol⁻¹. nih.gov | Highlights the unsaturated character of cyclopropane's C-C bonds. nih.gov |

| C(³Pj) + Cyclopropane | C-H bond | 5 kJ mol⁻¹. nih.gov | A feasible, but less favored, pathway compared to C-C insertion. nih.gov |

Deuterium Labeling in Organocatalytic and Transition Metal-Catalyzed Reactions

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly in stereoselective transformations. In the context of cyclopropane chemistry, deuterium labels can help to track bond-breaking and bond-forming steps and to understand the origins of stereoselectivity.

For example, in the enantioselective synthesis of cis-cyclopropanes via photodecarboxylation, deuterium labeling experiments were crucial in identifying the hydrogen atom source. acs.org By using a deuterated benzothiazoline (B1199338) reagent, it was determined that the hydrogen atom transfer (HAT) step, which sets the stereochemistry of the final product, primarily involves the benzylic C-H bond of the reagent. acs.org

In another study involving the synthesis of deuterio-labeled dihydrosterculic acids, an asymmetric Corey-Chaykovsky cyclopropanation was a key step. bac-lac.gc.ca The use of a deuterated aldehyde (d-1-aldehyde) allowed for the specific incorporation of deuterium at the C9 position of the cyclopropane ring. bac-lac.gc.ca Furthermore, a stereospecific lithium-sulfoxide exchange followed by quenching with deuterated methanol (B129727) (MeOD) was used to install a deuterium label at the C10 position, demonstrating precise control over the labeling. bac-lac.gc.ca Such labeling studies are invaluable for understanding the intimate details of reaction pathways and for developing new stereoselective methods.

| Reaction Type | Deuterium Labeling Application | Mechanistic Insight |

| Enantioselective Photodecarboxylation | Use of deuterated benzothiazoline (6a-d₁). acs.org | Identified the benzylic C-H bond as the primary hydrogen atom donor in the stereodetermining HAT step. acs.org |

| Asymmetric Synthesis of Dihydrosterculic Acid | Use of d-1-aldehyde and MeOD quench. bac-lac.gc.ca | Enabled site-specific and stereocontrolled introduction of deuterium into the cyclopropane ring. bac-lac.gc.ca |

Deuterium Kinetic Isotope Effects in Ring-Opening Metathesis Polymerization Initiation

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing deep insights into reaction pathways and transition states. While direct studies on the ring-opening metathesis polymerization (ROMP) of a vinylcyclopropane (B126155) specifically deuterated as cyclopropane-1,1-d2 are not extensively detailed in the provided search results, the principles of kinetic isotope effects (KIEs) in related systems offer a clear framework for how such an investigation would proceed.

In ROMP, the initiation step involves the reaction of a metal-carbene complex with a cyclic olefin. For strained rings like norbornene derivatives, mechanistic and kinetic studies, including 1H/2H KIE experiments, have been instrumental. Such studies have determined that the formation of the metallacyclobutane intermediate is often the rate-determining step of the polymerization. rsc.orgnih.gov For instance, in the ROMP of norbornenyl monomers initiated by a Grubbs third-generation catalyst, KIE studies were pivotal in identifying the formation of the metallacyclobutane ring as the highest energy transition state. rsc.orgnih.gov

The ring-opening of cyclopropane derivatives itself is subject to significant kinetic isotope effects, which can reveal details about the C-C bond cleavage process. For example, the ring-opening of the cyclopropylcarbinyl radical has been studied using intramolecular 13C KIEs. unt.edu These experiments revealed unprecedentedly large isotope effects, which were significantly underpredicted by semiclassical calculations unless heavy-atom tunneling was included. unt.edu This suggests that tunneling can play a crucial role in the cleavage of the cyclopropane ring. unt.edu

In the context of a hypothetical ROMP of a vinylcyclopropane-1,1-d2 derivative, a deuterium KIE study would be invaluable. The reaction would involve the [2+2] cycloaddition of the ruthenium carbene to the vinyl group, followed by a retro-[2+2] cycloaddition that could either regenerate the starting materials or lead to the ring-opened polymer. An alternative pathway involves the activation of the cyclopropane ring itself. The presence of deuterium atoms on the cyclopropane ring at the C1 position would allow for the measurement of a secondary KIE on the initial cycloaddition to the vinyl group, or a primary KIE if a mechanism involving direct C1-C2 or C1-C3 bond cleavage were operative in the rate-determining step. An observed KIE would provide strong evidence for the involvement of the C-D bond(s) in the transition state of the rate-limiting step, helping to elucidate the precise mechanism of polymer chain initiation and propagation.

Understanding Diastereoselectivity in Cyclopropanation via Deuterium Tracers

Deuterium labeling is a powerful tool for elucidating the mechanisms of cyclopropanation reactions and understanding the origins of diastereoselectivity. By strategically placing deuterium atoms on the reactants, chemists can trace the fate of specific atoms throughout the reaction, distinguish between proposed mechanistic pathways, and identify the diastereodetermining step.

A notable example is the Rh(III)-catalyzed cyclopropanation of alkenes with N-enoxyphthalimides. acs.orgnih.gov Mechanistic experiments using deuterated substrates were critical in unraveling the complex reaction pathway and explaining a switch in diastereoselectivity from trans to cis. acs.orgnih.gov

In these studies, a key experiment involved measuring the kinetic isotope effect by reacting a deuterated N-enoxyphthalimide. nih.gov It was found that under conditions that typically produce the trans-cyclopropane, a significant KIE of 2.0 was observed. nih.gov This indicates that the C-H bond activation step is rate-determining for the trans-selective pathway. nih.gov In contrast, when the reaction conditions were optimized to favor the cis-cyclopropane product, no KIE was observed (kH/kD ≈ 1.0). nih.gov This lack of an isotope effect suggests that C-H activation is no longer the rate-determining step in the cis-selective pathway, pointing to a mechanistic dichotomy where the two diastereomers are formed through different routes. nih.gov The turnover-limiting step for the cis pathway is presumed to be the ring-opening of the phthalimide (B116566) by the solvent. nih.gov

Table 1: Kinetic Isotope Effect in Diastereodivergent Rh(III)-Catalyzed Cyclopropanation

| Reaction Condition | Observed KIE (kH/kD) | Implied Rate-Determining Step |

|---|---|---|

| trans-Selective | 2.0 | C-H Bond Activation |

| cis-Selective | ~1.0 | Not C-H Bond Activation |

Data sourced from mechanistic studies on Rh(III)-catalyzed cyclopropanation. nih.gov

Furthermore, the stereochemical fate of deuterium labels on the alkene partner can provide insight. In a related study, the reaction with (E)-d1-ethyl acrylate (B77674) resulted in a cyclopropane product that retained the anti relationship between the deuterium atom and the ester group. acs.org This stereospecificity implies that the insertion of the alkene proceeds with complete retention of its original geometry. acs.org

These examples demonstrate how a compound like cyclopropane-1,1-d2, if used as a precursor in a cyclopropanation reaction (for instance, in a reaction forming a bicyclic system), could serve as a valuable mechanistic probe. The position and stereochemistry of the deuterium atoms in the final product would provide a detailed picture of the bond-forming events and the transition state geometries that govern the diastereochemical outcome.

Conclusion

Cyclopropane-1,1-d2, while a simple molecule, represents a sophisticated tool in the arsenal (B13267) of the modern chemist. Its utility stems from the combination of two key chemical principles: the inherent reactivity of the strained cyclopropane (B1198618) ring and the subtle yet powerful influence of isotopic substitution. Through the precise placement of deuterium (B1214612) atoms, researchers can track atomic positions, measure kinetic isotope effects, and ultimately map the complex pathways of chemical reactions. Studies on its analogues have demonstrated its power in distinguishing between competing mechanisms in thermal rearrangements. As synthetic methods become more advanced and analytical techniques more sensitive, the role of specifically labeled compounds like Cyclopropane-1,1-d2 in unraveling the fundamental steps of chemical transformations will undoubtedly continue to expand.

Kinetic Isotope Effects Kies in Cyclopropane 1,1 D2 Chemistry

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in Thermal Processes

Thermal reactions of cyclopropane (B1198618) and its derivatives often proceed through complex mechanisms involving diradical intermediates and intricate transition states. The study of deuterium isotope effects in these processes provides crucial data for distinguishing between possible reaction pathways.

The thermal isomerizations of cis- and trans-1,2-dideuteriocyclopropanes also provide insight into the nature of the transition state. These reactions primarily involve geometric isomerization (cis-trans interconversion) occurring at a much faster rate than structural isomerization to propylene (B89431). archive.org This observation supports a mechanism involving a trimethylene diradical intermediate, where bond rotation is more facile than the hydrogen shift required for propylene formation. archive.org

Table 1: Kinetic Data for the Thermal Isomerization of 1,1-dimethyl-2,2-d2-cyclopropane at 420 °C acs.org

| Parameter | Value |

| Rate constant (m) | 2.53 × 10⁻⁵ s⁻¹ |

| Rate constant (m') | 6.92 × 10⁻⁵ s⁻¹ |

| Initial 2-d₂/3-d₂ ratio | 1:1.12 |

| k/m ratio | 1.01 |

| k'/m' ratio | 1.00 |

The pyrolysis of cyclopropane to propylene is a classic example of a gas-phase unimolecular reaction. archive.orgcdnsciencepub.com Two primary mechanisms have been proposed: one involving a trimethylene diradical intermediate and another featuring a concerted hydrogen transfer during ring opening. archive.orgcdnsciencepub.com Studies on the pyrolysis of cyclopropane and cyclopropane-d6 (B3044124) have shown kinetic isotope effects that are consistent with the diradical pathway. researchgate.netosti.gov The observed isotope effect is pressure-dependent, decreasing at lower pressures. cdnsciencepub.com

The interpretation of these isotope effects suggests a transition state where a hydrogen atom is weakly bonded to both its original and final carbon atoms, which could lead directly to propylene or form a trimethylene intermediate. cdnsciencepub.com The similarity in activation energy differences between cyclopropane and cyclobutane (B1203170) pyrolysis further supports a mechanism where the critical step involves reaching an activated complex with significant C-H bond weakening. cdnsciencepub.com Theoretical models of the transition state for the isomerization, envisioned as a structure halfway between trimethylene and propylene with a bridged hydrogen atom, are in excellent agreement with experimental data. researchgate.netosti.gov

Intramolecular and Intermolecular Deuterium Isotope Effects in Enzymatic and Catalytic Reactions

Kinetic isotope effects are also instrumental in understanding the mechanisms of enzyme-catalyzed and metal-catalyzed reactions involving cyclopropane derivatives.

In the enzymatic formation of cyclopropane fatty acids, significant intramolecular and intermolecular primary deuterium isotope effects have been measured. researchgate.net For instance, in the biological cyclopropane ring formation by CFA synthase, an intramolecular primary deuterium isotope effect of 3.2 ± 0.5 and an intermolecular effect of 1.01 ± 0.04 were observed. researchgate.net These results support a mechanism where the transfer of a methyl group is the slow step, followed by a rapid and partially reversible protonation-deprotonation step. researchgate.net

In the realm of organometallic chemistry, KIEs help to differentiate between proposed catalytic cycles. For example, in the reaction of iridium complexes with substituted cyclopropanes, a large KIE (kH/kD = 3.8 ± 0.3) for the reaction with certain cyclopropanes indicated a mechanism initiated by C-H bond activation. snnu.edu.cn Conversely, a modest kH/kD of 1.22 ± 0.03 in the reaction with other substituted cyclopropanes suggested that C-H bond activation is not the rate-determining step. snnu.edu.cn

Table 2: Intermolecular and Intramolecular KIEs in the Cytochrome P-450-Catalyzed Oxidation of 1,1,2,2-Tetrachloroethane nih.govosti.gov

| Isotope Effect | kH/kD Value |

| Intermolecular | 5.7 - 6.1 |

| Intramolecular | 5.7 - 6.1 |

The equivalence of the inter- and intramolecular isotope effects in this study suggests that the measured value is a good estimate of the intrinsic isotope effect for the reaction. nih.govosti.gov

Interpretation of KIEs for Rate-Limiting Step Determination and Transition State Characterization

Secondary KIEs, where the isotopically labeled bond is not broken, can provide information about changes in hybridization at the labeled carbon atom. ethz.ch A normal secondary KIE (kH/kD > 1) is typically associated with a change from sp3 to sp2 hybridization in the transition state, while an inverse secondary KIE (kH/kD < 1) suggests a change from sp2 to sp3 hybridization. ethz.ch

The analysis of KIEs in conjunction with computational modeling allows for a detailed characterization of transition state structures. science.gov For instance, in the addition of dichlorocarbene (B158193) to 1-butene, a significant difference in the KIEs at the two carbons of the alkene pointed to a highly asymmetric transition state. um.es This combined experimental and theoretical approach is crucial for building accurate models of reaction mechanisms and understanding the factors that control chemical reactivity. science.gov

Applications of Cyclopropane 1,1 D2 in Advanced Mechanistic Organic Chemistry

Deuterium (B1214612) as a Mechanistic Tracer in Complex Rearrangements

The use of deuterium labeling, particularly in the form of cyclopropane-1,1-d2, is a cornerstone of mechanistic studies, especially in thermally induced rearrangements. The position of the deuterium atoms acts as a spectroscopic beacon, allowing chemists to follow the intricate bond-making and bond-breaking processes that occur.

A classic example is the thermal isomerization of substituted cyclopropanes. Studies on the gas-phase thermal isomerization of 1,1-dimethyl-2,2-d2-cyclopropane at high temperatures have been instrumental in understanding the underlying reaction pathways. acs.org Upon heating, this molecule rearranges to form deuterated isotopomers of 3-methyl-1-butene (B165623) and 2-methyl-2-butene. acs.org By analyzing the distribution of deuterium in the products using techniques like 2H NMR spectroscopy, researchers can deduce the mechanistic pathways. For instance, the specific location of deuterium in the products can rule out the involvement of certain intermediates, such as tert-butylcarbene or isobutylcarbene, in any significant capacity. acs.org

The kinetic isotope effect (KIE) is another powerful application of deuterated compounds in mechanistic studies. The C-D bond is stronger than the C-H bond, leading to a slower rate of reaction when a C-D bond is broken in the rate-determining step. This is known as a primary KIE. Even when the C-D bond is not broken, its presence can still influence the reaction rate, a phenomenon called a secondary KIE. In the thermal isomerizations of deuteriocyclopropane to deuterium-labeled propenes, a secondary KIE was observed for the carbon-carbon bond cleavage that leads to a trimethylene diradical intermediate, and a primary KIE was measured for the subsequent cerilliant.comclearsynth.com hydrogen (or deuterium) shift. cdnsciencepub.com These KIE values provide quantitative data that helps to model the transition state of the reaction.

| Isotope Effect Type | Process | Experimental Value |

|---|---|---|

| Secondary KIE (kH/kD) | C-C bond cleavage to form trimethylene diradical | 1.09 ± 0.03 |

| Primary KIE (kH/kD) | cerilliant.comclearsynth.com H/D shift from diradical to propene | 1.55 ± 0.06 |

Elucidation of Biological and Biosynthetic Pathways using Deuterated Cyclopropanes

Deuterated cyclopropanes, including cyclopropane-1,1-d2 and its derivatives, are crucial tools for unraveling complex biological and biosynthetic pathways. unl.pt By introducing these labeled compounds into biological systems, scientists can trace their metabolic fate and gain a deeper understanding of enzyme mechanisms.

A significant area of investigation is the biosynthesis of molecules containing cyclopropane (B1198618) rings, which are found in a variety of natural products. unl.ptnih.gov For instance, the biosynthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene (B1197577), has been studied using deuterium-labeled precursors. unl.ptresearchgate.net These studies help to elucidate the stereochemical course of the enzymatic reactions involved. researchgate.net

In the study of phytosterol biosynthesis in plants like Arabidopsis, specifically labeled mevalonate, which leads to deuterated intermediates, has been used to distinguish between different biosynthetic routes. pnas.orgpnas.org The location of deuterium atoms in the final sterol product reveals whether it was formed via a cycloartenol (B190886) or a lanosterol (B1674476) intermediate, providing direct evidence for the existence of dual biosynthetic pathways. pnas.orgpnas.org

Furthermore, deuterated cyclopropane derivatives are used to probe the mechanisms of enzymes like cytochrome P450. The presence of deuterium can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the nature of the transition states involved in metabolic processes. For example, studies on cyclopropyl-2,2,3,3-d4-amine (B1142235) have shown how it interacts with and can lead to the covalent modification of cytochrome P450 enzymes.

Use in Quantitative Mass Spectrometry and Protein Turnover Studies (Methodological Development)

In the field of analytical chemistry, particularly quantitative mass spectrometry, stable isotope-labeled compounds like cyclopropane-1,1-d2 and other deuterated molecules serve as ideal internal standards. cerilliant.comclearsynth.comaptochem.com Internal standards are essential for improving the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, injection volume, and instrument response. cerilliant.comclearsynth.comscioninstruments.com

Deuterated standards are particularly advantageous because they have nearly identical chemical and physical properties to their non-deuterated counterparts (the analytes). aptochem.com This ensures that they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. aptochem.com However, their increased mass allows them to be distinguished from the analyte, enabling accurate quantification by comparing the signal intensities of the labeled standard and the analyte. clearsynth.com

The use of deuterated standards is a well-established practice in various applications, including:

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of drugs.

Metabolomics: Quantifying endogenous metabolites in biological samples to study metabolic pathways.

Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), labeled amino acids are used to quantify differences in protein abundance between different cell populations. While not directly involving cyclopropane-1,1-d2, the principle of using stable isotopes for quantification is the same.

The development of methods for synthesizing deuterated standards with high isotopic purity is crucial for these applications. sigmaaldrich.com The presence of unlabeled analyte in the internal standard can lead to inaccurate results, particularly at low analyte concentrations. sigmaaldrich.com

| Characteristic | Importance | Reference |

|---|---|---|

| Co-elution with analyte | Ensures that both the standard and analyte experience the same matrix effects and instrument conditions. | aptochem.com |

| Sufficient mass difference | Allows for clear differentiation between the analyte and the internal standard in the mass spectrum. | aptochem.com |

| High isotopic purity | Minimizes interference from unlabeled species in the standard, improving accuracy. | cerilliant.comsigmaaldrich.com |

| Chemical stability | Prevents loss or exchange of deuterium atoms during sample processing and analysis. | sigmaaldrich.com |

Probing Chirality and Stereoselectivity in Cyclopropane Chemistry

The inherent chirality of many substituted cyclopropanes makes them fascinating subjects for stereochemical studies. wiley-vch.de The introduction of deuterium, as in cyclopropane-1,1-d2, provides a subtle yet powerful probe for investigating chirality and the stereoselectivity of reactions involving cyclopropane rings.

The synthesis of chiral cyclopropanes is a significant area of research, with applications in pharmaceuticals and materials science. nih.govrsc.org Asymmetric cyclopropanation reactions, which aim to produce one enantiomer of a chiral cyclopropane in excess, are often studied using deuterated substrates and reagents. organic-chemistry.orgnih.gov The stereochemical outcome of these reactions can be meticulously analyzed to understand the factors that control enantioselectivity.

For example, the reaction of specifically deuterated cyclopropanes with transition metal complexes can reveal the stereochemistry of the reaction. cdnsciencepub.com Studies involving the reaction of trans-l-n-hexyl-cis-2,3-dideuteriocyclopropane with a platinum(II) complex showed that the addition of the metal across the C2-C3 bond of the cyclopropane ring occurred with retention of configuration at both carbon atoms. cdnsciencepub.com This stereospecific outcome provided strong evidence for a concerted cycloaddition mechanism.

Furthermore, computational methods, in conjunction with experimental data from deuterated compounds, are used to model the transition states of cyclopropanation reactions and predict their stereochemical outcomes. wiley-vch.de The subtle differences in vibrational frequencies between C-H and C-D bonds, which give rise to kinetic isotope effects, can also influence the stereoselectivity of certain reactions. acs.org

Future Research Directions and Advanced Methodological Developments

Development of Novel Stereospecific Deuteration Techniques

The synthesis of stereospecifically labeled compounds is paramount for detailed mechanistic studies. For Cyclopropane-1,1-d2, the development of novel deuteration techniques that offer high regio- and stereoselectivity is a significant area of future research.

Recent advancements have demonstrated the synthesis of trans-dual deuterated cyclopropanes through a synergistic approach combining H/D exchange and photocatalyzed deuteroaminomethylation of cyclopropenes, using D2O as the deuterium (B1214612) source. nih.govrsc.org This method provides excellent diastereoselectivity and high deuterium incorporation under mild conditions. nih.govrsc.org Future work will likely focus on expanding this strategy to other unsaturated systems and refining the catalysts to achieve even greater control over the stereochemical outcome. nih.gov

Another promising avenue is the exploration of enzyme-catalyzed cyclopropanation. au.dk Engineered enzymes have shown remarkable diastereoselectivity and enantioselectivity in cyclopropanation reactions. au.dk Applying these biocatalytic methods to labeled substrates could provide a green and highly efficient route to stereoselectively labeled cyclopropanes like Cyclopropane-1,1-d2. au.dk Challenges remain in adapting these enzymatic systems for labeled diazoacetates, but the potential for producing all four labeled stereoisomers of a target molecule makes this a compelling research direction. au.dk

Furthermore, traditional synthetic methods for cyclopropane (B1198618) synthesis, such as the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds, are being revisited to incorporate isotopic labeling. researchgate.net The development of new labeled starting materials and catalysts that can operate with high stereocontrol will be crucial. researchgate.netnih.govmdpi.com

Table 1: Emerging Stereospecific Deuteration Strategies for Cyclopropanes

| Method | Description | Key Advantages | Ref |

|---|---|---|---|

| Photoredox Catalysis | Synergistic H/D exchange and deuteroaminomethylation of cyclopropenes using D2O. | High diastereoselectivity, mild conditions, broad substrate scope. | nih.govrsc.org |

| Biocatalysis | Engineered enzymes (e.g., modified CYP450) for cyclopropanation of styrenes with labeled diazoacetates. | High enantioselectivity and diastereoselectivity, potential for green synthesis. | au.dk |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., N,N'-dioxide/metal complexes) for enantioselective cyclopropanation. | Good to excellent yields and high enantioselectivity. | mdpi.com |

Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms involving Cyclopropane-1,1-d2 necessitates the integration of advanced spectroscopic techniques and computational modeling. This combined approach allows for the elucidation of transient intermediates, transition states, and the subtle energetic differences that govern reaction pathways.

Microwave spectroscopy has been instrumental in determining the precise molecular structure of Cyclopropane-1,1-d2. researchgate.netacs.orgresearchgate.netamazonaws.comresearchgate.net By analyzing the rotational and centrifugal distortion constants, researchers can obtain highly accurate geometric parameters. researchgate.net Future studies will likely employ higher-frequency microwave spectrometers to refine these structural details further and investigate intermolecular interactions in complexes containing Cyclopropane-1,1-d2. researchgate.netresearchgate.net

Infrared (IR) and Raman spectroscopy are also crucial for characterizing deuterated cyclopropanes. d-nb.infocopernicus.org The vibrational frequencies of the C-D bonds provide a clear spectroscopic signature. d-nb.info Advanced techniques like Sum Frequency Generation (SFG) spectroscopy can probe the structure and orientation of Cyclopropane-1,1-d2 at interfaces, which is relevant for understanding its behavior in heterogeneous catalysis and materials science. copernicus.org

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. acs.orgrsc.org DFT calculations can predict spectroscopic parameters, reaction energy barriers, and the geometries of transition states. acs.orgrsc.org For instance, in the study of the Jahn-Teller effect in the cyclopropane-1,1-d2 radical cation, ESR spectroscopy combined with theoretical calculations revealed how isotopic substitution affects the molecule's distortion. researchgate.netacs.org The synergy between experimental spectroscopy and high-level computations will continue to be a powerful tool for mechanistic investigations.

Exploration of Cyclopropane-1,1-d2 in Emerging Catalytic Transformations

The unique reactivity of the cyclopropane ring, stemming from its high strain energy, makes it a valuable synthon in a variety of catalytic transformations. nih.gov The use of Cyclopropane-1,1-d2 as a mechanistic probe in these reactions is a burgeoning area of research.

Transition metal-catalyzed C-C bond activation of cyclopropanes is a powerful strategy for constructing complex carbocycles. nih.govchemrxiv.orgpku.edu.cn Deuterium labeling studies using Cyclopropane-1,1-d2 can help elucidate the mechanisms of these reactions, such as distinguishing between different pathways of ring-opening and subsequent functionalization. nih.govacs.org For example, in Rh(I)-catalyzed intramolecular cycloadditions, deuteration experiments were key to proposing a mechanism involving C-C bond cleavage to form a rhodium carbenoid intermediate. nih.gov

The development of novel catalytic systems that can selectively activate the C-C bonds of cyclopropanes is an ongoing effort. rsc.orgsnnu.edu.cnresearchgate.net Research into main-group metal catalysis, for instance with magnesium or aluminum complexes, has shown promise in the C-C bond cleavage of strained cyclopropanes. rsc.org Using Cyclopropane-1,1-d2 in these systems can provide critical insights into the role of the metal center and the nature of the intermediates involved. rsc.org

Furthermore, the enantioselective ring-opening of cyclopropanes is a significant challenge in asymmetric catalysis. snnu.edu.cn Chiral catalysts are being developed to control the stereochemical outcome of these reactions. snnu.edu.cn Cyclopropane-1,1-d2 can be employed to study kinetic isotope effects in these enantioselective transformations, offering a deeper understanding of the factors that govern stereoselectivity.

Deeper Insights into Isotope Effects in Quantum Tunneling Phenomena

Quantum tunneling, where a particle passes through a potential energy barrier rather than over it, is a fascinating quantum mechanical effect that can significantly influence reaction rates, especially at low temperatures. researchgate.netunt.edunih.gov Cyclopropane-1,1-d2 is an ideal substrate for studying quantum tunneling, particularly in ring-opening reactions.

Theoretical calculations have predicted that tunneling plays a crucial role in the ring-opening of the cyclopropylcarbinyl radical. unt.edunih.govacs.orgresearchgate.net Experimental studies using isotopically labeled precursors have provided evidence for heavy-atom tunneling in this system. researchgate.netunt.edunih.gov The observed kinetic isotope effects (KIEs) were significantly larger than those predicted by semi-classical theories but matched well with models that included tunneling. researchgate.netunt.edunih.gov

A particularly striking prediction from computational studies is the possibility of a large inverse H/D kinetic isotope effect on the rate of tunneling in the ring-opening of the cyclopropylcarbinyl radical. acs.org Calculations suggest that substituting H2 with D2 at the C1 position could increase the reaction rate by a factor of 2.7 at 20 K. acs.org Experimental verification of this prediction using Cyclopropane-1,1-d2 would be a landmark achievement in the field of physical organic chemistry.

Future research will focus on designing experiments to directly observe and quantify tunneling in reactions involving Cyclopropane-1,1-d2. This may involve cryogenic matrix isolation techniques combined with spectroscopy to trap and characterize reactive intermediates. acs.org The temperature dependence of the KIEs will be a key experimental observable for diagnosing the contribution of tunneling. unt.edunih.gov These studies will not only deepen our understanding of tunneling in chemical reactions but also have implications for fields such as astrochemistry, where tunneling is thought to enable the formation of molecules in interstellar clouds. eurekalert.org

Table 2: Predicted and Observed Isotope Effects in Cyclopropylcarbinyl Radical Ring-Opening

| Isotope Effect | System | Observation/Prediction | Significance | Ref |

|---|---|---|---|---|

| ¹³C KIE | Cyclopropylcarbinyl Radical | Unprecedentedly large KIEs (e.g., 1.163 at -100 °C), much larger than semi-classical predictions. | Strong experimental evidence for heavy-atom tunneling. | researchgate.netunt.edunih.gov |

| H/D KIE | Cyclopropylcarbinyl-1,1-d2 Radical | Theoretical prediction of a large inverse KIE (kH/kD < 1), with a 2.7-fold rate increase upon deuteration at 20 K. | A surprising prediction that challenges conventional understanding of KIEs in tunneling. | acs.org |

Applications in Advanced Materials and Supramolecular Chemistry Research

The unique structural and electronic properties of the cyclopropane ring make it an interesting building block for advanced materials and supramolecular assemblies. The incorporation of Cyclopropane-1,1-d2 into these systems can serve multiple purposes, from acting as a structural probe to influencing material properties through isotopic effects.

In polymer science, deuterated polymers exhibit properties that differ from their non-deuterated counterparts. The thermal stability and degradation kinetics of polymers can be influenced by isotopic substitution. akjournals.comdntb.gov.ua By incorporating Cyclopropane-1,1-d2 into polymer backbones or as pendant groups, researchers can study these isotopic effects on material properties. This can lead to the development of polymers with enhanced thermal stability or specific degradation profiles. akjournals.com

In supramolecular chemistry, non-covalent interactions involving the cyclopropane ring, such as halogen bonding, are gaining attention. researchgate.net These interactions are crucial in crystal engineering and the design of functional materials. researchgate.net Deuterium labeling with Cyclopropane-1,1-d2 can be used in conjunction with techniques like solid-state NMR and neutron diffraction to precisely determine the geometry of these interactions. Furthermore, the construction of complex supramolecular architectures, such as molecular "Russian dolls" where a fullerene is encapsulated within other molecules, has been shown to control the reactivity of the guest molecule. nih.gov Incorporating a cyclopropane-containing component like Cyclopropane-1,1-d2 into such an assembly could offer a way to probe the subtle forces at play within the supramolecular structure.

The use of isotopically labeled compounds is also valuable in tracing reaction pathways and validating intermediates in the synthesis of novel materials. As new materials based on cyclopropane derivatives are developed, Cyclopropane-1,1-d2 will be an essential tool for understanding their formation and function.

Q & A

Basic: What are the optimal synthetic routes for Cyclopropane-1,1-d₂ with high isotopic purity, and how can deuterium incorporation be verified?

Methodological Answer:

Cyclopropane-1,1-d₂ is typically synthesized via deuterium labeling of cyclopropane-1,1-dicarboxylate precursors. Key approaches include:

- Deuterated Reagent Use : Employing deuterated alkyl halides (e.g., CD₃I) in cyclopropanation reactions or isotopic exchange under acidic/basic conditions to replace protons with deuterium .

- Ring-Opening Polymerization : Controlled anionic polymerization of cyclopropane-1,1-dicarboxylates using phosphazene bases (e.g., t-Bu-P4) to ensure regioselectivity and minimize side reactions .

- Isotopic Purity Verification :

- NMR Spectroscopy : ¹H NMR can confirm deuterium incorporation (>99%) via absence of proton signals at the 1,1-positions. ²H NMR provides direct detection of deuterium environments .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies isotopic distribution patterns and validates molecular ion peaks .

Basic: What analytical techniques are critical for characterizing Cyclopropane-1,1-d₂ and its derivatives in solid-state studies?

Methodological Answer:

- X-Ray Crystallography : Resolves molecular geometry and confirms deuterium positioning in crystalline derivatives. For example, cyclopropane-1,1-dicarboxylic acid structures have been resolved to validate bond angles and isotopic substitution .

- Solid-State NMR : ¹³C CP/MAS NMR distinguishes deuterium-induced electronic effects on neighboring carbons, particularly useful for studying polymer matrices .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which may differ between deuterated and non-deuterated analogs due to isotopic mass effects .

Advanced: How do kinetic isotope effects (KIEs) influence the ring-opening reactivity of Cyclopropane-1,1-d₂ in polymerization or heterocycle synthesis?

Methodological Answer:

Deuterium substitution alters reaction kinetics due to increased bond strength (C-D vs. C-H). For example:

- Polymerization Studies : Deuterated cyclopropanes exhibit slower initiation rates in anionic polymerization due to reduced base accessibility to deuterated positions. Rate constants (k) can be quantified via stopped-flow NMR to compare k_H/k_D ratios .

- Heterocycle Synthesis : In ring-expansion reactions (e.g., forming pyrrolidines), deuteration at the cyclopropane 1,1-positions may stabilize transition states, altering regioselectivity. Computational modeling (DFT) paired with isotopic labeling experiments can map mechanistic pathways .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for deuterated cyclopropane derivatives?

Methodological Answer:

Discrepancies often arise from:

- Isotopic Impurities : Ensure purity via repeated recrystallization or column chromatography with deuterated solvents (e.g., D₂O, CDCl₃) .

- Replication of Conditions : Standardize reaction parameters (temperature, catalyst loading) across studies. For example, Illy et al. demonstrated that >95% isotopic purity is critical for reproducible yields in anionic polymerizations .

- Cross-Validation with Multiple Techniques : Combine kinetic data (e.g., UV-Vis monitoring) with isotopic tracing (²H NMR) to confirm reaction progress .

Advanced: What strategies optimize the use of Cyclopropane-1,1-d₂ in studying polymer chain dynamics via deuterium labeling?

Methodological Answer:

- Selective Deuteriation : Label specific positions (e.g., backbone vs. side chains) to isolate dynamic contributions. For example, copolymers with (CH₂–CH₂–C(COOR)₂) repeat units allow probing segmental mobility via ²H NMR relaxation studies .

- Controlled Degradation Experiments : Hydrolyze deuterated polymers under acidic conditions and analyze deuterium retention in fragments via LC-MS to infer chain flexibility .

Basic: What safety and handling protocols are essential for Cyclopropane-1,1-d₂ due to its isotopic nature?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.